Zearalenone-14-O-β-glucoside-13C6 Zearalenone-14-O-β-glucoside-13C6 Zearalenone-14-O-β-glucoside-13C6 is a labelled impurity of Zearalenol. Zearalenol, a resorcylic acid lactones derivative, could be produced by Fusarium fungi in grains and has been found to be an environmental contaminant.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196730
InChI:
SMILES:
Molecular Formula: 13C6C18H32O10
Molecular Weight: 486.5

Zearalenone-14-O-β-glucoside-13C6

CAS No.:

Cat. No.: VC0196730

Molecular Formula: 13C6C18H32O10

Molecular Weight: 486.5

Purity: 95% by HPLC; 98% atom 13C

* For research use only. Not for human or veterinary use.

Zearalenone-14-O-β-glucoside-13C6 -

Molecular Formula 13C6C18H32O10
Molecular Weight 486.5

PropertyZearalenone-14-O-β-glucosideZearalenone-14-O-β-glucoside-13C6
Molecular Weight~478 Da~484 Da
Mass Spectrometry Precursor Ion [M-H]-~477 m/z~483 m/z
Major Fragment (glucose loss)~315 m/z~315 m/z
NMR Glucose Carbon SignalsNormal 13C abundanceEnhanced 13C signals
13C-1H CouplingMinimalSignificant

Synthesis Methods

The synthesis of zearalenone-14-O-β-glucoside-13C6 would typically follow procedures similar to those documented for other 13C6-labeled glucosides, such as deoxynivalenol-3-β-d-[13C6]-glucoside. The synthesis would likely involve a multi-step process starting with commercially available [13C6]-glucose .

The first step in the synthesis would involve the acetylation of [13C6]-glucose using acetic anhydride and pyridine to produce 1,2,3,4,6-pentaacetyl-d-[13C6]-glucopyranoside. This would be followed by bromination using hydrobromic acid in acetic acid to yield 2,3,4,6-tetraacetyl-1-bromo-α-d-[13C6]-glucopyranoside . These steps are critical for activating the glucose molecule for the subsequent glycosylation reaction.

For the glycosylation step, a Koenigs-Knorr reaction would likely be employed, where the activated glucose derivative would be coupled with zearalenone in the presence of a catalyst such as silver carbonate. This would result in the formation of zearalenone-14-2,3,4,6-tetra-O-acetyl-β-d-[13C6]-glucoside. The final step would involve the controlled hydrolysis of the acetyl protecting groups using a base such as potassium hydroxide under carefully monitored conditions to prevent degradation of the mycotoxin structure .

The synthesis process would need to be repeated multiple times to obtain sufficient quantities of the compound, as scaling up these reactions typically results in lower yields, as observed with other similar 13C6-labeled compounds . Purification would likely involve preparative high-performance liquid chromatography (HPLC) to isolate the pure labeled compound.

Synthesis Pathway

Table 2: Predicted Synthesis Steps for Zearalenone-14-O-β-glucoside-13C6

CompoundPrecursor Ion [M-H]- (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Collision Energy (eV)
ZEN-14Glc~477~477→315~477→175~20-25
ZEN-14Glc-13C6~483~483→315~483→175~20-25

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